3-Iodo-2,4-dimethylbenzaldehyde

Description

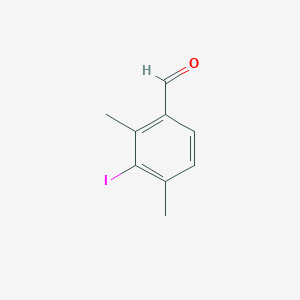

3-Iodo-2,4-dimethylbenzaldehyde is an aromatic aldehyde derivative characterized by an iodine atom at position 3 and methyl groups at positions 2 and 4 on the benzaldehyde ring.

Properties

IUPAC Name |

3-iodo-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTFYCOLOFOYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzaldehyde Derivatives

a. 4-Azido-3-Iodobenzaldehyde (CAS 437718-12-2)

- Structure : Benzaldehyde with iodine at position 3 and an azide group at position 4.

- Molecular Formula : C₇H₄IN₃O.

- Key Properties : The azide group introduces reactivity for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation and materials science. The iodine atom allows further functionalization via halogen exchange.

- Applications : Intermediate for pharmaceuticals and polymers .

b. 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

- Structure : Benzaldehyde with a bromomethyl group at position 4.

- Molecular Formula : C₈H₇BrO.

- Key Properties : Bromine’s high leaving-group ability facilitates nucleophilic substitution (e.g., SN2 reactions). The aldehyde group enables condensation reactions.

- Hazards : Requires careful handling due to bromine’s toxicity; safety protocols include eye flushing and skin decontamination .

c. 3-Iodo-2,6-Dimethyl Aniline

- Structure : Aniline derivative with iodine at position 3 and methyl groups at 2 and 5.

- Molecular Formula : C₈H₁₀IN.

- Key Properties: Used as a genotoxic impurity standard in pharmaceuticals (e.g., Rilpivirine HCl). RP-HPLC methods validated for its quantification (LOD: 0.03 µg/mL, LOQ: 0.10 µg/mL) .

Iodinated Heterocyclic Compounds

a. (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-methylindolin-2-one (5b)

- Structure: Iodinated pyrazolopyrimidine fused with indolinone.

- Key Properties : High yield (98%), high melting point (314–316°C), and stability attributed to extended conjugation. IR confirms NH (3454 cm⁻¹), C=O (1684 cm⁻¹), and C=N (1622 cm⁻¹) groups .

- Applications: Potential as a pharmacophore in drug discovery due to heterocyclic rigidity.

b. (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-chloroindolin-2-one (5c)

- Structure : Chloro-substituted analog of 5b.

- Key Properties : Similar stability (m.p. 306–308°C) but altered electronic properties due to chlorine’s electronegativity. MS fragments indicate loss of N₂ and C₇H₇N groups .

Nitro-Substituted Analogs

a. (Z)-3-{2-(3-Nitro-2,5-diphenylpyrazolopyrimidin-7-yl)hydrazono}indolin-2-ones (6a–c)

- Structure : Nitro group replaces iodine in the pyrazolopyrimidine core.

- Nitro groups enhance electrophilicity, favoring reduction or substitution reactions .

Key Findings and Trends

Halogen Effects : Iodine’s larger atomic radius and polarizability enhance aromatic electrophilic substitution rates compared to bromine, but bromine is a better leaving group in aliphatic systems .

Methyl Group Influence : Methyl substituents at positions 2 and 4 in 3-Iodo-2,4-dimethylbenzaldehyde likely increase steric hindrance, reducing reactivity at the aldehyde group compared to unsubstituted analogs.

Thermal Stability : Iodinated heterocycles (e.g., 5b, 5c) exhibit high melting points (>300°C), suggesting robust π-conjugation and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.